(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-12-20-21(13-17(16)2)25(15-23-20)14-18-7-9-24(10-8-18)22(26)6-5-19-4-3-11-27-19/h3-6,11-13,15,18H,7-10,14H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDRQLADTJSSKF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of oncology and neurology. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.463 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, a review noted that imidazole derivatives exhibit IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and HeLa . The compound under discussion has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| (E)-1 | HeLa | 200 | Induces apoptosis via caspase activation |
| (E)-1 | HCT-15 | 150 | Inhibits tubulin polymerization |
| (E)-1 | MDA-MB-468 | 180 | Cell cycle arrest in G2/M phase |
Neuroprotective Effects
Benzimidazole derivatives have also been investigated for their neuroprotective properties. A study indicated that certain benzimidazole compounds can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Table 2: Neuroprotective Activity Data
| Compound | Model | Effect | Reference |
|---|---|---|---|
| (E)-1 | SH-SY5Y cells | Reduced apoptosis | |
| (E)-1 | Rat model | Improved cognitive function |
The biological activities of (E)-1 are attributed to several mechanisms:
- Tubulin Inhibition : Similar to other benzimidazole derivatives, (E)-1 may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest .
- Caspase Activation : The compound has been shown to activate caspases, which are critical for the execution phase of apoptosis in cancer cells .
- Oxidative Stress Modulation : It may also modulate oxidative stress pathways, providing neuroprotection against cellular damage .
Case Studies
A notable case study involved the evaluation of (E)-1 in a murine model of cancer. The treatment resulted in significant tumor size reduction compared to control groups, demonstrating its potential as an effective therapeutic agent .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing benzimidazole and furan derivatives. These compounds are often designed as hybrids to enhance their efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study explored the synthesis of benzimidazole derivatives and their evaluation against cancer cell lines. The results indicated that compounds similar to (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibited significant cytotoxic effects on human cancer cells, particularly breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
Case Study: Antimicrobial Evaluation
In a recent investigation, several benzimidazole-furan hybrids were synthesized and tested for their antimicrobial properties. The results demonstrated that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one showed promising results against Staphylococcus aureus and Escherichia coli .
Mechanistic Insights
The biological activities of (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Studies suggest that it may intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules from the literature:
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s dimethyl-benzoimidazole and furan-propenone groups distinguish it from simpler analogs like the imidazole-phenyl derivative in . These substituents may enhance target selectivity or metabolic stability. Compared to Inobrodib , which has a fluorophenyl group and demonstrated p300/CBP inhibition, the target compound’s furan and benzoimidazole moieties suggest divergent mechanisms, though both share piperidine scaffolds.
Methoxy groups (e.g., in ) balance lipophilicity and solubility, a critical factor in oral bioavailability.
Therapeutic Implications: While the target compound’s bioactivity remains uncharacterized in the evidence, its α,β-unsaturated ketone is a hallmark of covalent inhibitors (e.g., afatinib).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can intermediates be characterized?
- Methodology :
- Synthesis : Use a multi-step approach: (1) Prepare the 5,6-dimethylbenzimidazole core via cyclization of o-phenylenediamine derivatives with appropriate carbonyl sources under acidic conditions. (2) Functionalize the piperidine ring via reductive amination or alkylation to introduce the benzimidazole-methyl group. (3) Attach the furan-propenone moiety via a Wittig or Horner-Wadsworth-Emmons reaction to ensure the (E)-stereochemistry of the enone system .
- Characterization : Validate intermediates using -NMR (to confirm substitution patterns and stereochemistry) and ESI-MS (for molecular weight verification). Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) .
Q. How can researchers confirm the stereochemical configuration of the enone system in this compound?
- Methodology :
- Use X-ray crystallography to resolve the (E)-configuration definitively. For example, similar enone-containing compounds (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) have been structurally validated via single-crystal diffraction .
- Alternatively, employ -NMR coupling constants () between the α,β-unsaturated protons. A coupling constant >16 Hz indicates trans (E) configuration .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Target Identification : Screen against histamine receptors (e.g., H1/H4) due to structural similarity to dual H1/H4 ligands like 1H-benzo[d]imidazol-2-yl derivatives. Use radioligand binding assays with -mepyramine (H1) or -histamine (H4) .
- Cytotoxicity : Assess via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for optimizing receptor selectivity?
- Methodology :
- Modifications : Systematically vary substituents on the benzimidazole (e.g., replace 5,6-dimethyl with halogen or methoxy groups) and the furan ring (e.g., introduce electron-withdrawing groups).
- Assays : Compare binding affinities (IC) across receptor subtypes. For example, dual H1/H4 ligands require balancing lipophilicity (logP ~3.5) and hydrogen-bonding capacity for subtype selectivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against H1 (PDB: 3RZE) and H4 (homology models) to identify critical interactions (e.g., π-π stacking with Phe432 in H1) .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodology :
- Data Normalization : Control for variables like cell passage number, serum concentration, and incubation time.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess significance. For example, discrepancies in IC values between H1 and H4 assays may arise from differences in receptor expression levels .
- Orthogonal Assays : Validate binding data with functional assays (e.g., cAMP inhibition for H2/H3) to rule off-target effects .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising activity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the piperidine nitrogen to enhance solubility.
- In Vitro ADME : Assess metabolic stability in liver microsomes (e.g., human CYP3A4 inhibition assays). Replace labile groups (e.g., furan) with bioisosteres like thiophene or pyridine .
- PK Studies : Monitor plasma half-life () and bioavailability in rodent models using LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
